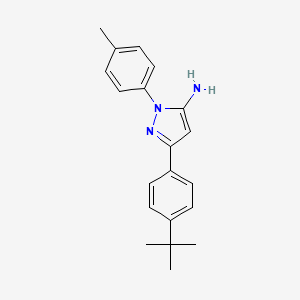

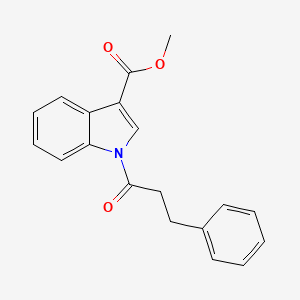

![molecular formula C26H16Cl2N2O B5555681 2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine often involves multistep reactions starting from basic heterocyclic precursors. For example, Bildirici, Şener, and Tozlu (2007) described the synthesis of related derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid as a starting material, employing cyclocondensation and dehydration reactions to introduce various substituents into the heterocyclic framework (Bildirici, Şener, & Tozlu, 2007).

Molecular Structure Analysis

The structural analysis of similar compounds reveals intricate details about the arrangement of atoms and the electronic distribution within the molecule. For instance, Sanyal and Badami (2006) utilized 1,3-dipolar cycloaddition reactions to synthesize new 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyridazine-3,6-diones and their dichloro analogues, studying their lactam-lactim tautomerism through semi-empirical and ab initio methods to understand the molecular structure (Sanyal & Badami, 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine often highlight their reactivity towards various reagents. Dostal and Heinisch (1985) explored the Reissert reaction of pyridazines, showing the formation of 2-benzoyl-2,5-dihydro-3-pyridazinecarbonitriles, indicating the compound's reactivity and potential for further functionalization (Dostal & Heinisch, 1985).

Physical Properties Analysis

The physical properties of compounds like 2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like those conducted by Hemdan and Elshahawi (2009) on similar heterocyclic compounds provide insights into their physical characteristics and how these properties influence their chemical behavior and applications (Hemdan & Elshahawi, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in determining the compound's applications and reactivity patterns. Research by Akcamur et al. (1986) on related compounds provides a foundation for understanding the chemical behavior of 2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine derivatives, exploring their reactions with phenylhydrazines and the formation of pyrazole carboxylic acids (Akcamur, Penn, Ziegler, Sterk, Kollenz, Peters, Peters, & Schnering, 1986).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

A study describes the synthesis of compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which is structurally similar to the chemical . These compounds showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Synthesis of Heterocyclic Nitrogen Compounds

Another study involved the use of pyromellitic dianhydride as a starting compound for synthesizing new derivatives of condensed dipyrrole, dibenzoxazine, and dipyridazine. This research is relevant due to the similar chemical framework (Abo-Bakr, Hassan, Temirek, & Mosallam, 2012).

Development of NLO Chromophores

A study on the synthesis of push-pull derivatives bearing triphenylamine electron-donating group and cyclopenta[c]thiophen-4,6-dione electron acceptor, along with various π-linkers including aromatic fragments like pyrimidine and pyridazine, is relevant for understanding the electronic properties of similar compounds (Klikar et al., 2017).

Synthesis of Fused Pyridazine Derivatives

Research on the synthesis of fused pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives shows the versatility of pyridazine-based compounds in forming a variety of heterocyclic structures (Shalaby, 2003).

Analogs of Naturally Occurring Nucleosides

A study on the synthesis of pyridazine analogs of nucleosides such as cytidine and uridine highlights the potential of pyridazine derivatives in mimicking biologically significant molecules (Katz, Wise, & Townsend, 1982).

Synthesis of Thermo-stable Polyimides

The synthesis of polyimides from a diamine monomer containing triaryl imidazole pendant group, which shows excellent solubility and thermal stability, provides insight into the application of similar compounds in material science (Ghaemy & Alizadeh, 2009).

Antimicrobial Evaluation of Thienopyridazine

A study on the synthesis and antimicrobial evaluation of thienopyridazine-based heterocycles further demonstrates the biological relevance of pyridazine derivatives (Deeb et al., 2014).

Propriétés

IUPAC Name |

(5,7-dichloro-1,4-diphenylcyclopenta[d]pyridazin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Cl2N2O/c27-20-16-21(28)23-22(20)24(17-10-4-1-5-11-17)29-30(25(23)18-12-6-2-7-13-18)26(31)19-14-8-3-9-15-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFISHTOQZKRUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC(=C3C(=NN2C(=O)C4=CC=CC=C4)C5=CC=CC=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Dichloro-1,4-diphenylcyclopenta[d]pyridazin-3-yl)-phenylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

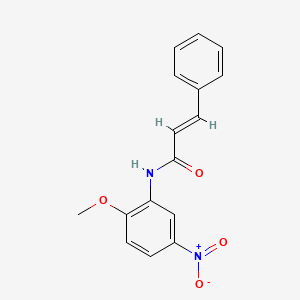

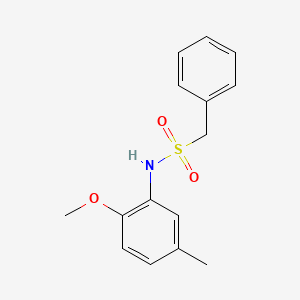

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

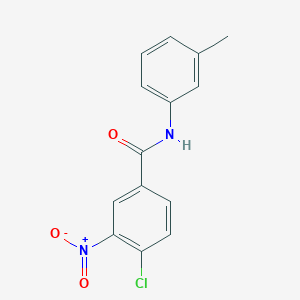

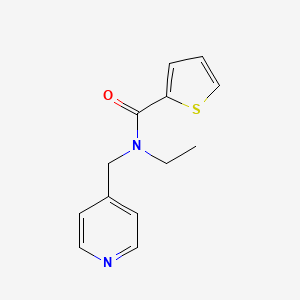

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

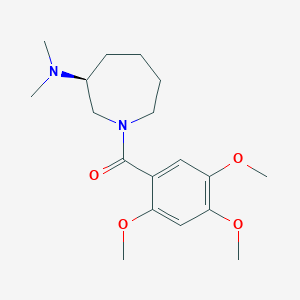

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)